molecular formula C19H16N2O B5790529 1H-Indole-1-carboxamide, 2,3-dihydro-N-1-naphthalenyl- CAS No. 61589-29-5

1H-Indole-1-carboxamide, 2,3-dihydro-N-1-naphthalenyl-

Cat. No.: B5790529
CAS No.: 61589-29-5
M. Wt: 288.3 g/mol
InChI Key: FNYVLZCIJHMWAV-UHFFFAOYSA-N
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Description

1H-Indole-1-carboxamide, 2,3-dihydro-N-1-naphthalenyl- is a compound belonging to the indole family, which is known for its diverse biological activities and significant role in medicinal chemistry. Indole derivatives are widely studied due to their presence in various natural products and their potential therapeutic applications .

Preparation Methods

The synthesis of 1H-Indole-1-carboxamide, 2,3-dihydro-N-1-naphthalenyl- typically involves the construction of the indole core followed by functionalization at specific positions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions to form the indole ring . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using catalysts or specific solvents.

Chemical Reactions Analysis

1H-Indole-1-carboxamide, 2,3-dihydro-N-1-naphthalenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

1H-Indole-1-carboxamide, 2,3-dihydro-N-1-naphthalenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indole-1-carboxamide, 2,3-dihydro-N-1-naphthalenyl- involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

1H-Indole-1-carboxamide, 2,3-dihydro-N-1-naphthalenyl- can be compared with other indole derivatives such as:

    1H-Indole-3-carboxaldehyde: Known for its role in synthesizing more complex indole derivatives.

    1H-Indole-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.

    1H-Indole-3-acetic acid: A plant hormone involved in growth regulation

The uniqueness of 1H-Indole-1-carboxamide, 2,3-dihydro-N-1-naphthalenyl- lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-naphthalen-1-yl-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c22-19(21-13-12-15-7-2-4-11-18(15)21)20-17-10-5-8-14-6-1-3-9-16(14)17/h1-11H,12-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYVLZCIJHMWAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354977
Record name 1H-Indole-1-carboxamide, 2,3-dihydro-N-1-naphthalenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61589-29-5
Record name 1H-Indole-1-carboxamide, 2,3-dihydro-N-1-naphthalenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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